molecular formula C13H11ClIN3O2S B6287087 N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-06-7

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287087
CAS No.: 2586233-06-7
M. Wt: 435.67 g/mol
InChI Key: PDWIUPZOGJRXBE-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a complex organic compound that features a pyridine ring substituted with chlorine and iodine atoms, a methylene bridge, and a sulfonohydrazide group attached to a methylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-iodopyridine, which is then reacted with appropriate reagents to introduce the methylene and sulfonohydrazide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

Scientific Research Applications

N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The chlorine and iodine atoms on the pyridine ring, along with the methylene and sulfonohydrazide groups, allow the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide include:

Uniqueness

What sets N’-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

N-[(E)-(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIUPZOGJRXBE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClIN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.